2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 408492-28-4
VCID: VC2217521
Molecular Formula: C12H16BIO2
Molecular Weight: 329.97 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound, specifically a pinacol ester derivative of 3-iodophenylboronic acid. It is widely used in organic synthesis due to its versatility and stability. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds in complex molecules. Synonyms Table
Applications in Organic SynthesisThis compound is a crucial reagent in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. It facilitates the formation of complex molecules by allowing selective reactions with various aryl halides or triflates. Its stability and reactivity make it an essential tool in the synthesis of pharmaceuticals and advanced materials. Application Areas
Safety and Handling2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is classified with hazard statements H302 (harmful if swallowed) and H413 (may cause long-lasting harmful effects to aquatic life). It requires careful handling and storage to minimize risks. Safety Precautions
Research Findings and Future DirectionsRecent research has highlighted the versatility of boronic esters like 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic synthesis. Future studies are likely to explore its applications in emerging fields such as biotechnology and nanotechnology, where the synthesis of complex molecules is crucial. |
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CAS No. | 408492-28-4 | ||||||||||||||||||||
Product Name | 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ||||||||||||||||||||
Molecular Formula | C12H16BIO2 | ||||||||||||||||||||
Molecular Weight | 329.97 g/mol | ||||||||||||||||||||
IUPAC Name | 2-(3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ||||||||||||||||||||
Standard InChI | InChI=1S/C12H16BIO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3 | ||||||||||||||||||||
Standard InChIKey | HSHFNMSHDHAHDN-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)I | ||||||||||||||||||||
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)I | ||||||||||||||||||||
PubChem Compound | 11313483 | ||||||||||||||||||||
Last Modified | Aug 16 2023 |
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